2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis or Friedländer synthesis.
Introduction of the ethoxy groups: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base.
Amidation: The final step involves the reaction of the intermediate with 4-isopropylphenylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinoline N-oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: They are explored for their electronic properties in organic semiconductors.
Biology
Antimicrobial Agents: Many quinoline derivatives exhibit antibacterial and antifungal activities.
Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarials.
Medicine
Anti-inflammatory Agents: Some derivatives are investigated for their anti-inflammatory properties.
Cancer Therapy: Research is ongoing to explore their potential as anticancer agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes.
Agriculture: They are explored as potential agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as:
DNA: Intercalation into DNA, disrupting replication and transcription.
Enzymes: Inhibition of enzymes like topoisomerases or kinases.
Receptors: Binding to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinine: Another antimalarial with a similar structure.
Ciprofloxacin: A quinolone antibiotic.
Uniqueness
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide may exhibit unique properties due to the specific substituents on the quinoline core, which can influence its biological activity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-5-37-24-13-9-22(10-14-24)30(35)27-18-33(28-16-15-25(38-6-2)17-26(28)31(27)36)19-29(34)32-23-11-7-21(8-12-23)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCAWTZTQKNHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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